molecular formula C15H14O2 B7964099 4-Methyl-biphenyl-2-carboxylic acid methyl ester

4-Methyl-biphenyl-2-carboxylic acid methyl ester

Cat. No. B7964099
M. Wt: 226.27 g/mol
InChI Key: RDDAZCURHIJFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-biphenyl-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-biphenyl-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-biphenyl-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Applications : It's used in the synthesis of organic compounds and ligands for metal-organic frameworks. For example, a study discusses the synthetic approaches towards 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, which involves the formation of the methyl ester of 4′-iodo-[1,1′-biphenyl]-4-carboxylic acid (Ardeleanu et al., 2018).

  • Materials Science : In materials science, particularly in the study of liquid crystals, derivatives of biphenyl carboxylic acid methyl esters have been explored for their liquid crystal properties (Butcher et al., 1995).

  • Biological Activity : A study isolated a new biphenyl derivative from a marine fungus, highlighting the potential for natural product discovery and bioactivity analysis (Li et al., 2008).

  • Pharmacological Research : Derivatives of this compound have been evaluated for their potential in pharmacology. For example, certain nortropane-2-carboxylic acid methyl esters, with a structure related to 4-Methyl-biphenyl-2-carboxylic acid methyl ester, have been synthesized and evaluated for binding at neurotransmitter transporters (Blough et al., 2000).

properties

IUPAC Name

methyl 5-methyl-2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-8-9-13(12-6-4-3-5-7-12)14(10-11)15(16)17-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDAZCURHIJFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-biphenyl-2-carboxylic acid methyl ester

Synthesis routes and methods

Procedure details

Pd(PPh3)4 (523 mg, 0.45 mmol) was added to a rt solution of methyl 2-iodo-5-methylbenzoate in toluene (23 mL). After the solution was stirred for 10 min, a solution of phenylboronic acid (1.24 g, 9.96 mmol) in EtOH (10 mL) was added, followed by 2M aq. Na2CO3 (21 mL). The mixture was vigorously stirred and heated to reflux for 24 h. The rxn mixture was allowed to reach rt, then Et2O was added and the org. layer was separated and concentrated in vacuo. Purification by FC (Biotage SP1: EtOAc/hept eluting with a gradient of 0-10% EtOAc) was performed to give methyl 4-methyl-[1,1′-biphenyl]-2-carboxylate as a colorless oil. LC-MS A: tR=0.94 min; [M+H]+=227.16.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Four
Quantity
523 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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